BenchChemオンラインストアへようこそ!

Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Potassium 5‑cyclobutyl‑1,3,4‑oxadiazole‑2‑carboxylate (CAS 2613383‑69‑8; MF C₇H₇KN₂O₃; MW 206.24 g·mol⁻¹) is a pre‑formed potassium carboxylate salt of a 1,3,4‑oxadiazole heterocycle bearing a cyclobutyl substituent at the 5‑position [REFS‑1]. The 1,3,4‑oxadiazole regioisomer, as a class, is documented to exhibit an order‑of‑magnitude lower lipophilicity (log D), superior metabolic stability, reduced hERG inhibition, and higher aqueous solubility relative to matched 1,2,4‑oxadiazole pairs [REFS‑2].

Molecular Formula C7H7KN2O3
Molecular Weight 206.24 g/mol
Cat. No. B15309017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate
Molecular FormulaC7H7KN2O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NN=C(O2)C(=O)[O-].[K+]
InChIInChI=1S/C7H8N2O3.K/c10-7(11)6-9-8-5(12-6)4-2-1-3-4;/h4H,1-3H2,(H,10,11);/q;+1/p-1
InChIKeyCTUADTXENMHTMW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate – Structural & Physicochemical Baseline for Procurement Evaluation


Potassium 5‑cyclobutyl‑1,3,4‑oxadiazole‑2‑carboxylate (CAS 2613383‑69‑8; MF C₇H₇KN₂O₃; MW 206.24 g·mol⁻¹) is a pre‑formed potassium carboxylate salt of a 1,3,4‑oxadiazole heterocycle bearing a cyclobutyl substituent at the 5‑position [REFS‑1]. The 1,3,4‑oxadiazole regioisomer, as a class, is documented to exhibit an order‑of‑magnitude lower lipophilicity (log D), superior metabolic stability, reduced hERG inhibition, and higher aqueous solubility relative to matched 1,2,4‑oxadiazole pairs [REFS‑2]. The compound belongs to a proprietary 1,3,4‑oxadiazole‑2‑cyclobutyl scaffold specifically claimed for therapeutic applications in oncology and infectious disease [REFS‑3].

Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate – Why Simple In‑Class Substitution Is Precluded


The procurement choice for a 1,3,4‑oxadiazole‑2‑carboxylate building block cannot be reduced to a generic heterocycle selection. First, the 1,3,4‑ versus 1,2,4‑oxadiazole regioisomerism alone drives systematic, quantifiable differences in log D (~10‑fold), metabolic turnover in human liver microsomes, and hERG channel liability [REFS‑1]. Second, within the 1,3,4‑oxadiazole‑2‑carboxylate sub‑class, the C5 substituent governs steric bulk, conformational preference, and lipophilicity: a cyclobutyl group presents a ring‑strain‑modulated spatial profile distinct from smaller cycloalkyl (cyclopropyl) or linear alkyl (methyl, ethyl) analogs, directly affecting binding‑site complementarity and downstream SAR [REFS‑2]. Third, the potassium salt form decisively alters aqueous solubility and thermal behaviour relative to the free acid, enabling direct use in aqueous‑phase coupling or salt‑metathesis workflows without a pre‑activation step [REFS‑3].

Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate – Comparator‑Anchored Quantitative Evidence for Differentiated Selection


Evidence Dimension 1 – Regioisomeric Lipophilicity & Developability Profile: 1,3,4‑ vs. 1,2,4‑Oxadiazole Matched Pairs

A systematic matched‑pair analysis across the AstraZeneca corporate collection demonstrated that 1,3,4‑oxadiazole isomers consistently exhibit an order‑of‑magnitude lower log D (lipophilicity) compared to their 1,2,4‑oxadiazole counterparts. This ~1 log unit reduction is accompanied by superior metabolic stability in human liver microsomes, diminished hERG channel inhibition, and elevated aqueous solubility [REFS‑1]. These properties directly favour the 1,3,4‑regioisomer for lead‑optimisation programmes where controlling lipophilicity is critical for ADMET outcomes.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Evidence Dimension 2 – Potassium Salt Aqueous Solubility & Thermal Stability Advantage Over the Free Carboxylic Acid

Conversion of the free 5‑cyclobutyl‑1,3,4‑oxadiazole‑2‑carboxylic acid to its potassium salt modifies key physicochemical properties relevant to both synthesis and biological assay preparation. For the structurally analogous 5‑methyl‑1,3,4‑oxadiazole‑2‑carboxylic acid, potassium salt formation raises the decomposition point to 258 °C and increases water solubility to >100 mg mL⁻¹, while the free acid (CAS 518048‑06‑1) exhibits a calculated log P ≈ 0 and substantially lower aqueous solubility [REFS‑1]. Notably, the salt‑to‑free‑acid interconversion is reversible without hydrolysis of the heteroaromatic scaffold, offering a versatile handle for pH‑dependent extraction or crystallisation [REFS‑1].

Process Chemistry Formulation Science Salt Selection

Evidence Dimension 3 – C5‑Cyclobutyl Structural Differentiation: Conformational Constraint and Steric Profile vs. Methyl and Cyclopropyl Analogs

The C5 position of the 1,3,4‑oxadiazole‑2‑carboxylate scaffold is a critical vector for modulating steric and electronic properties. The cyclobutyl group introduces a puckered, ring‑strained cycloalkane (internal C–C–C angle ≈ 88°, vs. 109.5° for acyclic alkanes) that occupies a conformationally restricted volume distinct from the planar cyclopropyl ring or the freely rotating methyl and ethyl groups [REFS‑1]. In a patent explicitly covering 1,3,4‑oxadiazole‑2‑cyclobutyl compounds, the cyclobutyl substituent is claimed in combination with specific chiral amino‑alcohol side chains for anticancer and anti‑infective applications, indicating that the cyclobutyl group contributes to a defined pharmacophore geometry not achievable with smaller or more flexible substituents [REFS‑2].

Structure‑Activity Relationship (SAR) Conformational Analysis Fragment‑Based Drug Design

Evidence Dimension 4 – Validated End‑Use Anchor: Patent‑Claimed Therapeutic Utility in Oncology & Infectious Disease

Unlike many generic building blocks, the 1,3,4‑oxadiazole‑2‑cyclobutyl scaffold is explicitly claimed in a granted patent (CN 111100086 B) as an intermediate for preparing drugs to treat cancer and infectious diseases. The patent demonstrates that compounds within this chemotype can be elaborated to drug‑like molecules with high yield, purity, and optical purity [REFS‑1]. This provides a direct, documented application rationale that is absent for closely related analogs such as the 5‑methyl‑, 5‑ethyl‑, or 5‑cyclopropyl‑1,3,4‑oxadiazole‑2‑carboxylate potassium salts, which are primarily marketed as generic intermediates without a specific patent‑anchored therapeutic indication.

Therapeutic Chemistry Oncology Anti‑infective Patent‑Backed Scaffold

Evidence Dimension 5 – 1,3,4‑Oxadiazole Ring as a Metabolically Stable Bioisostere: Class‑Level Advantage Over Ester and Amide Linkers

The 1,3,4‑oxadiazole ring is a well‑established bioisostere for ester and amide functionalities, conferring resistance to hydrolytic metabolism while maintaining hydrogen‑bond acceptor capacity [REFS‑1]. This class‑level property is significant when compared with ester‑based linkers (e.g., ethyl 5‑cyclobutyl‑1,3,4‑oxadiazole‑2‑carboxylate, CAS 1402233‑03‑7), which are susceptible to esterase‑mediated hydrolysis in plasma and hepatic microsomes. Direct comparative data from the literature demonstrate that replacing an ester with a 1,3,4‑oxadiazole ring improves metabolic half‑life in human liver microsomes across multiple chemotypes [REFS‑1].

Bioisosterism Metabolic Stability Pharmacokinetics

Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate – High‑Yield Application Scenarios Grounded in Quantitative Evidence


Medicinal Chemistry: Lead Optimisation in CNS, Oncology, or Anti‑infective Programmes Requiring a Low‑Lipophilicity, Metabolically Stable Heterocyclic Carboxylate

Programs that have identified a carboxylate‑bearing heterocycle as a key pharmacophoric element should prioritise the 1,3,4‑oxadiazole‑2‑cyclobutyl potassium salt. The 1,3,4‑regioisomer provides an order‑of‑magnitude lower lipophilicity and superior metabolic stability compared to the 1,2,4‑isomer [REFS‑1], while the cyclobutyl group at C5 offers a conformationally constrained, sp³‑rich substituent that modulates target binding in ways inaccessible to methyl, ethyl, or cyclopropyl analogs. The explicit patent protection (CN 111100086 B) covering this scaffold for oncology and infectious disease further strengthens the case for inclusion in IP‑sensitive drug discovery portfolios [REFS‑2].

Process Chemistry: Aqueous‑Phase Amide Coupling or Bioconjugation Without Pre‑Activation

The pre‑formed potassium carboxylate salt obviates the need for in‑situ deprotonation with a separate base prior to amide bond formation or active‑ester generation. Drawing on the solubility benchmark established for the 5‑methyl analog (>100 mg mL⁻¹ water solubility) [REFS‑1], the 5‑cyclobutyl potassium salt is expected to dissolve readily in aqueous or polar aprotic media, enabling direct coupling with amine‑functionalised substrates under mild conditions. This contrasts with the free acid or the ethyl ester, which require additional solubilisation or hydrolysis steps.

Fragment‑Based or Structure‑Guided Drug Design: Exploiting the Cyclobutyl Group as a Conformational Anchor

In fragment‑growing or structure‑based design campaigns, the cyclobutyl substituent serves as a rigid, non‑planar hydrophobic probe that can be elaborated into a patent‑protected 1,3,4‑oxadiazole‑2‑cyclobutyl chemotype [REFS‑2]. The puckered ring geometry provides a defined exit vector distinct from the planar cyclopropyl group, offering synthetic chemists a tool to fine‑tune three‑dimensional shape complementarity to a protein binding pocket—an advantage that cannot be achieved with linear alkyl (methyl, ethyl) building blocks.

Agrochemical Intermediate: Fungicidal or Herbicidal Scaffold Development Leveraging 1,3,4‑Oxadiazole Core Properties

The 1,3,4‑oxadiazole motif is a privileged scaffold in agrochemical discovery, known for fungicidal and herbicidal activity [REFS‑1]. The enhanced aqueous solubility and thermal stability of the potassium salt form facilitate formulation screening and field‑trial sample preparation, while the 1,3,4‑regioisomer advantage in metabolic stability (relevant to soil persistence and plant metabolism) makes this compound a strategically superior starting point relative to the 1,2,4‑oxadiazole counterpart.

Quote Request

Request a Quote for Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.